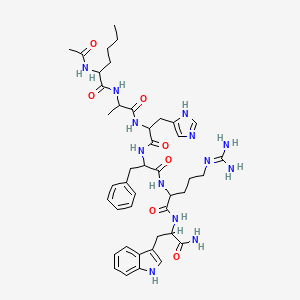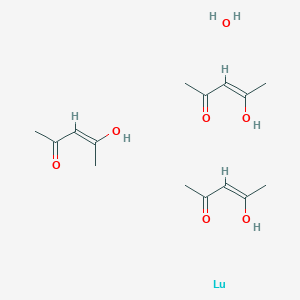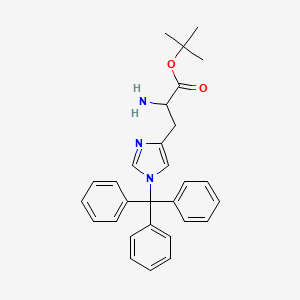
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structural properties, which make it valuable in research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves multiple steps. The process typically starts with the preparation of the xanthene core, followed by the introduction of sulfonic acid groups and diphenylphosphino groups. The final step involves the addition of disodium salt to stabilize the compound. The reaction conditions often require controlled temperatures, specific catalysts, and precise pH levels to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and automated systems to maintain consistency and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize yield and minimize impurities.
化学反应分析
Types of Reactions
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced phosphine derivatives.
Substitution: The compound can undergo substitution reactions where the diphenylphosphino groups are replaced with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the reactions proceed efficiently.
Major Products Formed
科学研究应用
9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, facilitating the formation of complex metal-organic frameworks.
Biology: The compound is employed in biochemical assays and as a fluorescent probe for detecting specific biomolecules.
Industry: The compound is used in the production of dyes, pigments, and as a catalyst in various industrial processes.
作用机制
The mechanism of action of 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt involves its ability to interact with specific molecular targets. The diphenylphosphino groups can coordinate with metal ions, forming stable complexes that can catalyze various chemical reactions. The sulfonic acid groups enhance the solubility and reactivity of the compound, making it effective in different environments.
相似化合物的比较
Similar Compounds
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid disodium salt
- 4,5-Dihydroxynaphthalene-2,7-disulfonic acid, disodium salt dihydrate
Uniqueness
Compared to similar compounds, 9H-Xanthene-2,7-disulfonic acid,4,5-bis(diphenylphosphino)-9,9-dimethyl-, disodium salt stands out due to its unique combination of xanthene core, diphenylphosphino groups, and sulfonic acid groups. This combination provides enhanced stability, reactivity, and versatility, making it suitable for a broader range of applications in scientific research and industry.
属性
分子式 |
C39H32Na2O7P2S2+2 |
|---|---|
分子量 |
784.7 g/mol |
IUPAC 名称 |
disodium;4,5-bis(diphenylphosphanyl)-9,9-dimethylxanthene-2,7-disulfonic acid |
InChI |
InChI=1S/C39H32O7P2S2.2Na/c1-39(2)33-23-31(49(40,41)42)25-35(47(27-15-7-3-8-16-27)28-17-9-4-10-18-28)37(33)46-38-34(39)24-32(50(43,44)45)26-36(38)48(29-19-11-5-12-20-29)30-21-13-6-14-22-30;;/h3-26H,1-2H3,(H,40,41,42)(H,43,44,45);;/q;2*+1 |
InChI 键 |
DUDTXAIVLVGWNT-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2=C(C(=CC(=C2)S(=O)(=O)O)P(C3=CC=CC=C3)C4=CC=CC=C4)OC5=C1C=C(C=C5P(C6=CC=CC=C6)C7=CC=CC=C7)S(=O)(=O)O)C.[Na+].[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


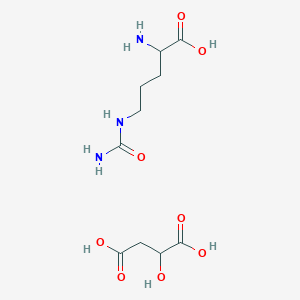
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(methoxymethyl)pyrimidine-2,4-dione](/img/structure/B12318946.png)
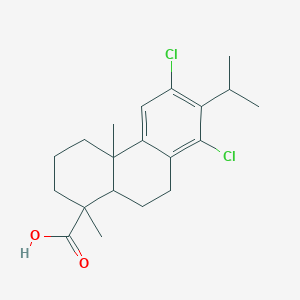
![sodium;[2-(11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl)-2-oxoethyl] sulfate](/img/structure/B12318954.png)
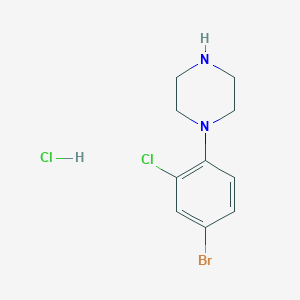
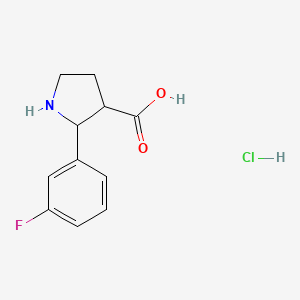
![Bicyclo[3.1.0]hexan-3-ylmethanol](/img/structure/B12318971.png)
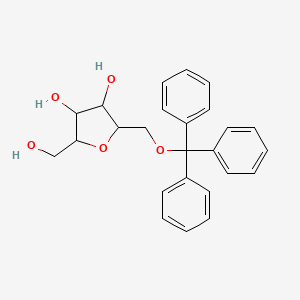
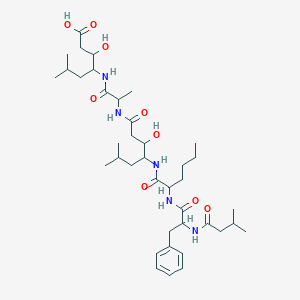
![5-[hydroxy-[3-hydroxy-2-(hydroxymethyl)-4-methoxyphenyl]methyl]-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-4-ol](/img/structure/B12318992.png)
